molecular formula C20H23ClN2O3 B6180010 (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride CAS No. 2763756-07-4

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride

Cat. No. B6180010
CAS RN: 2763756-07-4
M. Wt: 374.9
InChI Key:
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Description

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride, also known as FMMC, is a carbamate derivative of the fluorene molecule. It is a white crystalline solid with a melting point of 130-131°C and a molecular weight of 368.48 g/mol. FMMC is a promising compound for various applications in the field of synthetic organic chemistry and medicinal chemistry due to its unique properties.

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of biologically active molecules. It has also been used as a catalyst for the synthesis of organic compounds, such as alkyl halides, and for the synthesis of polymers. (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has also been used as an inhibitor of several enzymes, including acetylcholinesterase and monoamine oxidase B.

Mechanism of Action

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning and thus inhibits its activity. The mechanism of action of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride as an inhibitor of enzymes has been studied in detail and the results of these studies have been used to develop new and improved inhibitors of enzymes.
Biochemical and Physiological Effects
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has been studied for its potential effects on biochemistry and physiology. Studies have shown that (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride can inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase B. In addition, (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been found to have antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

The use of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride in laboratory experiments offers several advantages. It is a stable compound that can be easily stored and handled in the laboratory. It is also a relatively inexpensive compound that can be used in a wide range of laboratory experiments. The main limitation of using (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride in laboratory experiments is that it can be toxic if handled improperly.

Future Directions

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has potential applications in a variety of fields and further research is needed to explore its full potential. Future research should focus on the synthesis and characterization of new derivatives of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride, as well as its potential applications in medicinal chemistry, synthetic organic chemistry, and biochemistry. In addition, further research should be conducted to explore the mechanisms of action of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride and its potential effects on biochemistry and physiology. Finally, further research should be conducted to explore the potential toxicity of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride and its potential effects on the environment.

Synthesis Methods

(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is synthesized by a two-step procedure starting from fluorene. In the first step, fluorene is reacted with morpholine in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) to form the corresponding morpholin-3-ylmethyl fluoren-9-ylcarbamate. The second step involves the hydrolysis of the intermediate with hydrochloric acid to yield (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride' involves the reaction of 9H-fluorene with N-(morpholin-3-ylmethyl)chloroformate to form the intermediate, (9H-fluoren-9-yl)methyl N-(morpholin-3-ylmethyl)carbamate, which is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "9H-fluorene", "N-(morpholin-3-ylmethyl)chloroformate", "Hydrochloric acid" ], "Reaction": [ "Step 1: 9H-fluorene is reacted with N-(morpholin-3-ylmethyl)chloroformate in the presence of a base such as triethylamine to form the intermediate, (9H-fluoren-9-yl)methyl N-(morpholin-3-ylmethyl)carbamate.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, '(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride'." ] }

CAS RN

2763756-07-4

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9

Purity

95

Origin of Product

United States

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